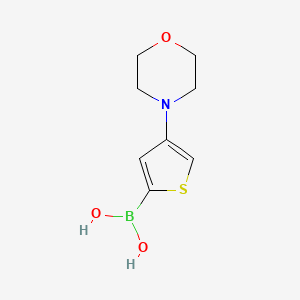
(4-Morpholinothiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Morpholinothiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with a morpholine group. This compound is part of the broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinothiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or a mixture of water and organic solvents
Temperature: Typically between 50°C to 100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinothiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted thiophene compounds .
Scientific Research Applications
(4-Morpholinothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Morpholinothiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or modification of biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- Morpholinoboronic acid
Comparison
(4-Morpholinothiophen-2-yl)boronic acid is unique due to the presence of both a morpholine group and a thiophene ring, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C8H12BNO3S |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(4-morpholin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c11-9(12)8-5-7(6-14-8)10-1-3-13-4-2-10/h5-6,11-12H,1-4H2 |
InChI Key |
DAYKXXIXYAJVTC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCOCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


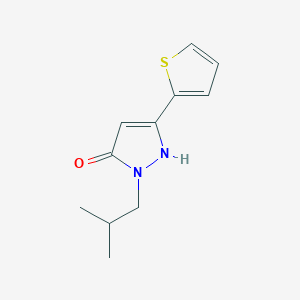
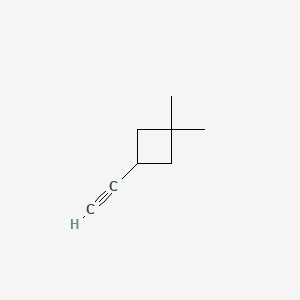
![(1R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12978203.png)
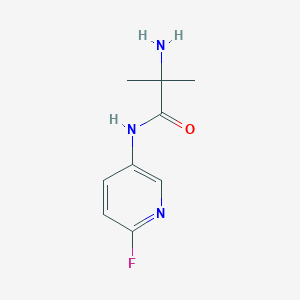
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)
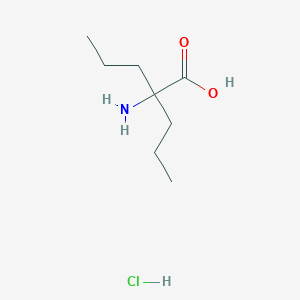

![(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12978229.png)


![1,7-Diaza-spiro[4.5]decane](/img/structure/B12978239.png)
![6'-(Trifluoromethyl)-2'H-spiro[cyclohexane-1,3'-furo[2,3-b]pyridin]-4-one](/img/structure/B12978261.png)
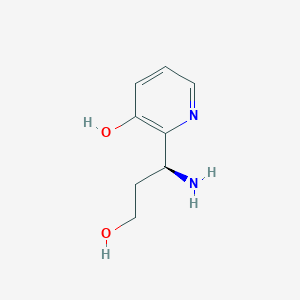
![tert-Butyl (3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12978275.png)
